molecular formula C4H3F3O2 B14315017 3,4,4-Trifluorobut-2-enoic acid CAS No. 110680-68-7

3,4,4-Trifluorobut-2-enoic acid

Cat. No.: B14315017
CAS No.: 110680-68-7
M. Wt: 140.06 g/mol
InChI Key: MCAZSLSWLFXJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trifluorobut-2-enoic acid, also known as (E)-4,4,4-Trifluorobut-2-enoic acid, is an organic compound with the molecular formula C4H3F3O2. It is characterized by the presence of three fluorine atoms attached to the second carbon of a butenoic acid structure. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trifluorobut-2-enoic acid typically involves the reaction of trifluoroacetic acid with suitable alkenes under controlled conditions. One common method involves the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluorobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated carboxylic acids, saturated butanoic acids, and substituted butenoic acids .

Scientific Research Applications

3,4,4-Trifluorobut-2-enoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,4-Trifluorobut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorocrotonic acid
  • 3-Trifluoromethyl acrylic acid
  • 2-Butenoic acid, 4,4,4-trifluoro-

Uniqueness

3,4,4-Trifluorobut-2-enoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in certain substitution reactions and greater stability under oxidative conditions .

Properties

CAS No.

110680-68-7

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

IUPAC Name

3,4,4-trifluorobut-2-enoic acid

InChI

InChI=1S/C4H3F3O2/c5-2(4(6)7)1-3(8)9/h1,4H,(H,8,9)

InChI Key

MCAZSLSWLFXJNI-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)F)F)C(=O)O

Origin of Product

United States

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